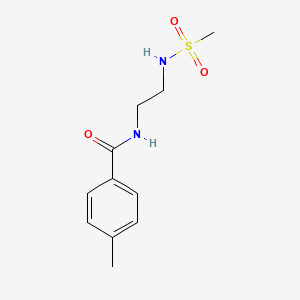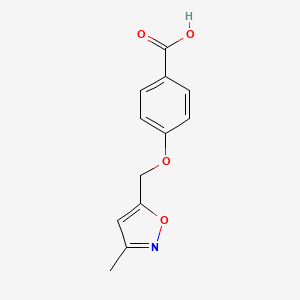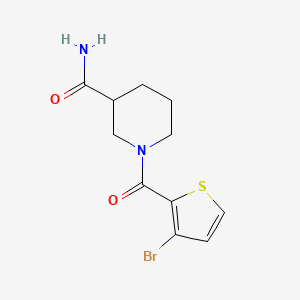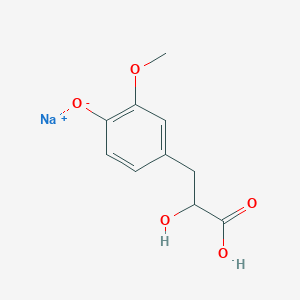
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate is a chemical compound with a complex structure that includes a carboxylic acid group, a hydroxyl group, and a methoxy group attached to a phenolate ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate typically involves the reaction of 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenol with a sodium base. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium base, forming the phenolate ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolate ion is oxidized to form quinones.
Reduction: The compound can also be reduced, typically affecting the carboxylic acid group, converting it to an alcohol.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate exerts its effects involves its ability to donate electrons and act as an antioxidant. The phenolate ion can neutralize free radicals, thereby protecting cells from oxidative damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-hydroxybenzoate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
Sodium 2-methoxyphenolate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
This comprehensive overview highlights the significance of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H11NaO5 |
|---|---|
Molekulargewicht |
234.18 g/mol |
IUPAC-Name |
sodium;4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
VYPSMFXPMZZSSK-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


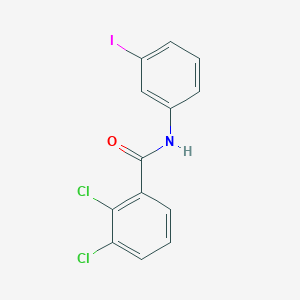

![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)

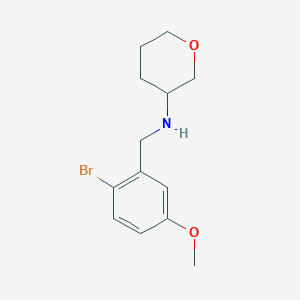


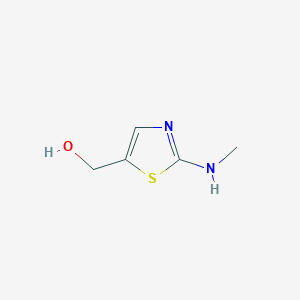
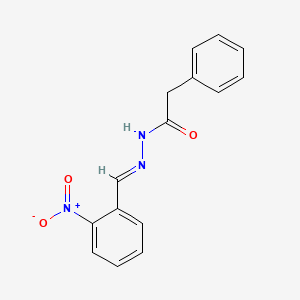

![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
